methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate
Description
Methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core esterified with a methyl group. The benzoyl substituent at the 1-position of the piperidine ring is further modified with a (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy methyl group.
Properties
IUPAC Name |
methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-25(2)15-20-5-4-6-21(22(20)31-25)30-16-17-7-9-18(10-8-17)23(27)26-13-11-19(12-14-26)24(28)29-3/h4-10,19H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXLVPFENJEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Ol
The benzofuran core is synthesized via acid-catalyzed cyclization of 7-hydroxy-2,2-dimethylchroman-4-one.
Etherification with 4-(Bromomethyl)Benzoic Acid
Williamson ether synthesis links the benzofuranol to the benzoic acid derivative:
- Reactants :
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol (5 mmol)
- 4-(Bromomethyl)benzoic acid (5.5 mmol)
- Conditions :
- Workup :
- Acidify with HCl, filter, and recrystallize from ethanol/water.
- Yield : 82%.
Synthesis of Intermediate B: Methyl Piperidine-4-Carboxylate
Esterification of Piperidine-4-Carboxylic Acid
Fischer esterification affords the methyl ester:
- Reactants :
- Piperidine-4-carboxylic acid (10 mmol), methanol (50 mL), H₂SO₄ (1 mL).
- Conditions :
- Workup :
- Neutralize with NaHCO₃, extract with dichloromethane, and distill under reduced pressure.
- Yield : 89%.
Amide Bond Formation: Coupling Intermediate A and B
Activation of Benzoic Acid to Acyl Chloride
Nucleophilic Acylation of Piperidine
- Reactants :
- Intermediate B (5 mmol), triethylamine (7 mmol), acyl chloride (5.5 mmol), THF (30 mL).
- Conditions :
- Workup :
- Wash with brine, dry over MgSO₄, and purify via flash chromatography (CH₂Cl₂:MeOH = 20:1).
- Yield : 75%.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
- HRMS (ESI) :
Purity Assessment
Comparative Analysis of Alternative Synthetic Routes
One-Pot Suzuki Coupling/Hydrogenation Approach
A method adapted from Usuki et al. involves:
- Suzuki-Miyaura coupling to construct the benzofuran ring.
- Hydrogenation with Raney-Ni to saturate intermediates.
Solid-Phase Peptide Synthesis (SPPS)
Immobilizing the piperidine on resin enables iterative coupling:
- Limitations : Low scalability, high cost.
Industrial-Scale Considerations and Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This can be used to modify the piperidine ring.
Substitution: Both the benzofuran and piperidine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Molecular Formula
The molecular formula of methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate is , with a molecular weight of approximately 429.51 g/mol.
Structural Features
The compound features:
- A benzofuran moiety , known for its diverse biological activities.
- A piperidine ring , which is commonly found in many pharmacologically active compounds.
Physical Properties
The compound has unique physical properties that make it suitable for various applications, including solubility in organic solvents and stability under standard laboratory conditions.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as:
- Anticancer Agents : Studies indicate that benzofuran derivatives exhibit anti-tumor activity by inhibiting specific cancer cell lines. The mechanism often involves the modulation of pathways related to apoptosis and cell proliferation.
- Antimicrobial Compounds : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The presence of hydroxyl groups enhances its antimicrobial activity .
- Enzyme Inhibitors : Research indicates potential applications as enzyme inhibitors, particularly targeting enzymes involved in metabolic syndromes such as diabetes and obesity .
Biological Research
In biological research, the compound is being investigated for its role as a receptor modulator and its effects on biochemical pathways:
- Targeting hif-1 : It has been noted for its activity against hypoxia-inducible factor 1 (hif-1), which plays a crucial role in cellular responses to low oxygen levels.
- Modulation of Glucosidases : The compound may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus impacting blood sugar levels .
Industrial Applications
This compound can be utilized in the synthesis of various industrial chemicals and materials due to its structural versatility. It can serve as a precursor for:
- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices for enhanced material properties.
- Fine Chemicals Production : The compound can be used in the synthesis of fine chemicals utilized in agrochemicals and specialty chemicals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, showcasing its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with a related compound from the evidence provided:
Structural Analog: Methyl 1-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]piperidine-4-carboxylate
CAS : 349441-34-5
Molecular Formula : C₁₆H₂₁N₅O₅
Molar Mass : 363.37 g/mol
Key Structural Features :
- A purine-derived acetyl group replaces the benzofuran-linked benzoyl moiety.
- The purine core introduces a bicyclic heteroaromatic system, contrasting with the monocyclic benzofuran in the target compound.
- Both compounds share the methyl piperidine-4-carboxylate backbone, which may influence solubility and membrane permeability.
Comparative Data Table
Key Differences and Implications
The purine core in ’s compound could confer affinity for nucleotide-binding proteins (e.g., kinases or GPCRs), whereas the benzofuran moiety might favor interactions with cytochrome P450 enzymes or serotonin receptors .
Synthetic Accessibility :
- The benzofuran-linked benzoyl group requires multi-step synthesis (e.g., Ullmann coupling for ether formation), whereas the purine acetyl group in ’s compound may be derived from commercially available xanthine derivatives.
Stability :
- The 2,2-dimethyl group in the benzofuran ring of the target compound likely improves oxidative stability compared to the purine’s diketone system, which may be prone to hydrolysis or redox reactions.
Biological Activity
Methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate is a complex compound that exhibits notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C26H25NO4 and a molecular weight of 415.49 g/mol. Its structure includes a piperidine ring, a benzoyl group, and a benzofuran moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.49 g/mol |
| LogP | 4.88 |
| Polar Surface Area | 50.854 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structural motifs, particularly those containing piperidine and benzofuran derivatives, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain piperidine derivatives demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These findings suggest that this compound may share similar antimicrobial properties.
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. Compounds with piperidine structures have been noted to enhance the permeability of bacterial membranes, leading to increased susceptibility to antibiotics .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antimicrobial efficacy. The results indicated that derivatives containing electron-donating groups significantly improved antibacterial activity against Gram-positive bacteria . This aligns with the structural characteristics of this compound, suggesting potential for similar efficacy.
Toxicological Assessment
In assessing the safety profile of compounds with similar structures, toxicological studies have shown minimal adverse effects on cardiovascular and central nervous systems at therapeutic doses. For example, repeated dose toxicity studies indicated no significant systemic toxicity . Such findings are critical for evaluating the therapeutic window of this compound.
Q & A
Q. What are the recommended synthetic routes for methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate?
- Methodological Answer : A common approach involves coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with 4-(chloromethyl)benzoyl chloride via nucleophilic substitution, followed by esterification of piperidine-4-carboxylic acid. Key steps include refluxing in anhydrous solvents (e.g., DCM or THF) under inert atmosphere and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Characterization should employ H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water (70:30) mobile phase to assess purity (>95%).
- NMR Spectroscopy : Analyze H (400 MHz) and C (100 MHz) spectra in CDCl₃ to confirm benzofuran and piperidine moieties.
- Mass Spectrometry : ESI-HRMS in positive ion mode for exact mass verification (expected [M+H]⁺: ~481.2 Da).
- TLC : Monitor reaction progress using silica plates and UV visualization .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in amber vials under argon at –20°C to prevent oxidation and hydrolysis. Avoid exposure to moisture (use desiccants) and light. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can confirm degradation thresholds. Regularly assess purity via HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states of the benzofuran-ether coupling step, identifying energy barriers and solvent effects. Pair with ICReDD’s reaction path search algorithms to predict optimal catalysts (e.g., DMAP for esterification) and solvent systems (e.g., THF vs. DMF). Validate predictions via small-scale experiments (0.1 mmol) and refine using machine learning-based parameter optimization .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS adducts)?
- Methodological Answer :
- Multi-spectral Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals.
- Isotopic Labeling : Synthesize deuterated analogs to trace unexpected adducts in HRMS.
- Dynamic NMR : Resolve conformational flexibility in the piperidine ring by variable-temperature NMR (−60°C to 25°C) .
Q. How can mechanistic studies elucidate the role of the benzofuran moiety in biological activity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with modified benzofuran substituents (e.g., 2,2-diethyl or 3-methyl groups) and compare bioactivity (e.g., enzyme inhibition IC₅₀).
- Molecular Dynamics Simulations : Model interactions between the benzofuran oxygen and target protein residues (e.g., hydrogen bonding in kinase domains) .
Q. What in silico tools predict the compound’s environmental toxicity and biodegradation pathways?
- Methodological Answer : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and Biowin™ for biodegradability scores. For aquatic toxicity, employ ECOSAR v2.0 to model acute/chronic effects on Daphnia magna. Validate predictions with Microtox® assays (ISO 11348-3) .
Methodological Challenges and Solutions
Q. How to address hygroscopicity issues during purification?
Q. What experimental designs minimize byproduct formation during the benzoylation step?
- Methodological Answer : Employ a factorial design (2³) to test variables:
Q. How to model the compound’s interaction with membrane transporters using computational chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
